AJM 290

Antiproliferative activity GI50 Trx‑1 inhibitor

Researchers investigating HIF-1α/thioredoxin redox signaling face a critical challenge: generic Trx-1 inhibitors (e.g., PX-12, pleurotin) reduce HIF-1α protein abundance, confounding studies of post-translational regulation and transcriptional output. AJM 290 resolves this by paradoxically elevating HIF-1α protein while simultaneously abolishing its DNA-binding and transcriptional competence-a unique phenotype that enables definitive uncoupling of protein stability from functional activity. • Sub-μM GI50 across breast (MCF-7, MDA-MB-468), colon (HT-29), and renal carcinoma lines; ≥3.8-fold more potent than PX-12 • Suppresses VEGF secretion under both normoxic and hypoxic conditions; validated in pVHL-deficient RCC models for HIF-1α dependency confirmation • Ideal positive control for RNA-seq/proteomic HIF-1α target identification and high-throughput viability screens targeting the Trx-1/HIF-1α axis

Molecular Formula C20H14FNO4S
Molecular Weight 383.4 g/mol
Cat. No. B2637207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAJM 290
Molecular FormulaC20H14FNO4S
Molecular Weight383.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H14FNO4S/c21-15-7-6-14-12-19(20(24)10-8-16(23)9-11-20)22(18(14)13-15)27(25,26)17-4-2-1-3-5-17/h1-13,24H
InChIKeyNUKLBNRXGJLHIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

AJM 290 Chemical and Pharmacological Baseline


AJM 290 (CAS 840474-95-5; molecular weight 383.39) is a synthetic quinol that acts as a dual inhibitor of thioredoxin‑1 (Trx‑1) and the HIF‑1α COOH‑terminal transactivation domain (CAD). By blocking CAD function, it prevents HIF‑1 binding to hypoxia‑response element (HRE) DNA and suppresses downstream transcriptional activity [1]. The compound belongs to a series of antitumor quinols that includes AW464 and BW114 and is employed in oncology research focusing on the HIF‑1α/thioredoxin redox signaling axis [2].

Pathway Trx‑1 / HIF‑1α CAD dual inhibition probe
Phenotype Paradoxical HIF‑1α stabilization with transcriptional blockade
Chemistry Synthetic quinol series; independent chemical tool for CAD‑targeted studies

AJM 290 Substitution: HIF‑1α Phenotype Changes


Trx‑1 inhibitors are not functionally interchangeable. AJM 290 paradoxically elevates HIF‑1α protein levels while simultaneously abolishing its transcriptional competence and DNA binding – a phenotype that contrasts sharply with other Trx‑1 inhibitors such as PX‑12 and pleurotin, which predominantly reduce HIF‑1α protein abundance [1]. Substituting AJM 290 with a generic Trx‑1 inhibitor therefore introduces divergent effects on HIF‑1α stability and downstream gene expression, potentially invalidating mechanistic conclusions or skewing functional readouts in hypoxia‑dependent assays [2].

AJM 290 (This Product)
Generic Trx‑1 Inhibitor (e.g., PX‑12, Pleurotin)
Elevates HIF‑1α protein while blocking HRE‑DNA binding
Reduces HIF‑1α protein abundance
Suppresses VEGF in VHL‑mutant cells
Variable or absent VEGF suppression in VHL‑deficient backgrounds
Mechanistic conclusions may shift if substituted; validate HIF‑1α functional readouts.

AJM 290 vs. Comparator Inhibitors


Antiproliferative Potency Compared to PX-12

AJM 290 exhibits sub‑micromolar antiproliferative activity against colon, renal, and breast carcinoma cell lines, with a reported GI50 of <0.5 µM [1]. In contrast, the widely used Trx‑1 inhibitor PX‑12 displays substantially higher IC50 values in comparable cell models, ranging from 1.9 µM to 2.9 µM [2]. This represents at least a 3.8‑fold improvement in potency for AJM 290.

Antiproliferative Potency
Cross‑study comparable
GI₅₀ < 0.5 µM vs. PX‑12 1.9–2.9 µM
≥ 3.8‑fold lower GI₅₀
Supports assay‑window optimization in cell‑based oncology studies
Reported in colon, renal, breast carcinoma lines
Antiproliferative activity GI50 Trx‑1 inhibitor Cancer cell lines

HIF-1α CAD Inhibition Comparable to AW464

In a Gal4‑responsive luciferase reporter assay using MDA‑MB‑468 breast cancer cells, AJM 290 inhibited both full‑length HIF‑1α and the isolated HIF‑1α CAD transcriptional activity to a degree comparable with its structural analog AW464 [1]. Both compounds act as equipotent CAD‑directed inhibitors, but AJM 290 serves as an independent chemical probe that confirms CAD‑mediated effects without confounding batch‑to‑batch variability of a single quinol.

HIF‑1α CAD Inhibition
Head‑to‑head
Equipotent with AW464
Comparable Gal‑CAD reporter inhibition
Independent chemical probe for CAD‑targeted studies
Gal4‑luciferase, MDA‑MB‑468 cells
HIF‑1α CAD Transcriptional activity Gal4‑luciferase reporter Quinol analog

VEGF Suppression in Hypoxic and VHL-Mutant Cells

Treatment of multiple cancer cell lines with AJM 290 at subtoxic concentrations prevented the hypoxia‑induced increase in vascular endothelial growth factor (VEGF) and also decreased VEGF in pVHL mutant renal cell carcinoma cells that constitutively overexpress HIF‑α [1]. This dual activity—effective in both hypoxia‑responsive and HIF‑α‑overexpressing backgrounds—is shared with AW464 but distinguishes AJM 290 from other Trx‑1 inhibitors that lack consistent VEGF suppression in VHL‑deficient settings [2].

VEGF Suppression
Head‑to‑head
Prevents hypoxia‑driven VEGF in carcinoma lines & VHL‑mutant RCC
Consistent VEGF control across genetic backgrounds
Qualitative effect; other Trx‑1 inhibitors may show variable response
VEGF Hypoxia VHL mutant Angiogenesis

Paradoxical HIF-1α Stabilization vs. DNA Binding Loss

Unlike classic Trx‑1 inhibitors such as PX‑12 and pleurotin, which lower HIF‑1α protein levels, AJM 290 (together with AW464) causes a paradoxical accumulation of HIF‑1α protein in both normoxic and hypoxic breast cancer cells and in pVHL mutant renal carcinoma cells, while simultaneously abrogating HIF‑1α HRE‑DNA binding and transcriptional output [1]. This decoupling of protein abundance from functional activity is a defining characteristic of the quinol class and is not observed with other Trx‑1‑targeting agents [2].

Paradoxical HIF‑1α Regulation
Class‑level inference
↑ HIF‑1α protein, ↓ HRE‑DNA binding
Enables decoupling of protein stability from transcriptional activity
Phenotype not shared by PX‑12 or pleurotin
HIF‑1α protein stability DNA binding Paradoxical regulation Thioredoxin inhibitor

AJM 290 Applications in Oncology Research


Hypoxia Gene Expression Profiling in Breast and Colon Cancer

AJM 290 reliably abrogates HIF‑1α‑driven transcription and VEGF secretion under both normoxic and hypoxic conditions [1]. This makes it an ideal reagent for RNA‑seq or proteomic studies aimed at identifying HIF‑1α‑specific transcriptional programs, particularly in breast (MCF‑7, MDA‑MB‑468) and colon (HT‑29) carcinoma lines where the compound’s sub‑micromolar GI50 ensures effective target engagement without acute cytotoxicity [2].

VHL-Mutant RCC Pathway Validation

In pVHL‑deficient RCC cells, HIF‑α proteins are constitutively stabilized. AJM 290 decreases VEGF and other HIF‑1α target genes in this genetically defined background [1], offering a direct chemical tool to confirm HIF‑1α dependency of angiogenic and metabolic phenotypes in VHL‑mutant cancers. This application is particularly valuable for validating novel HIF‑1α antagonists or synthetic lethal screening hits.

HIF-1α Protein Stability vs. Transcription

The paradoxical increase in HIF‑1α protein coupled with loss of DNA binding and transcriptional activity distinguishes AJM 290 from all non‑quinol Trx‑1 inhibitors [1]. Researchers investigating post‑translational regulation of HIF‑1α—such as hydroxylation, VHL‑independent degradation, or co‑activator recruitment—can leverage AJM 290 to uncouple protein accumulation from functional output, a critical control that cannot be achieved with agents like PX‑12 or pleurotin [3].

High-Throughput Antiproliferative Screening

With a GI50 consistently below 0.5 µM across colon, renal, and breast carcinoma cell lines [2], AJM 290 provides a robust positive control for high‑throughput viability screens that target the Trx‑1/HIF‑1α axis. Its enhanced potency relative to PX‑12 (≥3.8‑fold) [4] allows clearer differentiation of hit compounds and reduces the likelihood of false negatives arising from incomplete target inhibition.

Application
Selection Property
Validation Focus
Hypoxia gene expression profiling
HIF‑1α transcriptional blockade
Target engagement without acute cytotoxicity
VHL‑mutant RCC pathway validation
VEGF suppression in HIF‑α‑overexpressing cells
HIF‑1α target gene dependency
HIF‑1α post‑translational regulation
Paradoxical HIF‑1α protein accumulation
Separate protein stability from transcriptional activity
High‑throughput viability screening
Low GI₅₀ in carcinoma lines
Hit‑compound differentiation and assay window

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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